molecular formula C21H17N3O5 B2815845 5-(furan-2-yl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide CAS No. 1209304-57-3

5-(furan-2-yl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2815845
CAS No.: 1209304-57-3
M. Wt: 391.383
InChI Key: XRNVJNLDFMBNCH-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features multiple functional groups, including furan, isoxazole, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Rings: The isoxazole rings can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Attachment of the Furan Ring: The furan ring can be introduced through a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated isoxazole derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting an isoxazole carboxylic acid with an amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The isoxazole rings can be reduced to form isoxazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the isoxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the isoxazole rings.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at reactive sites.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of isoxazoline derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology

The compound’s structure suggests potential biological activity, possibly as an enzyme inhibitor or receptor modulator. It could be explored for its effects on various biological pathways.

Medicine

Given its complex structure, the compound might exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research could focus on its interaction with specific biological targets.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, altering their activity. The isoxazole rings could mimic natural substrates or inhibitors, while the furan and benzofuran moieties might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-N-(isoxazol-3-yl)methyl)isoxazole-3-carboxamide: Lacks the benzofuran moiety, potentially altering its biological activity.

    2-methyl-2,3-dihydrobenzofuran-6-yl isoxazole derivatives: Similar in structure but may differ in reactivity and biological effects.

Uniqueness

The presence of both furan and benzofuran moieties, along with dual isoxazole rings, makes this compound unique. This combination of functional groups can lead to distinct chemical reactivity and potential biological activities not seen in simpler analogs.

Properties

IUPAC Name

5-(furan-2-yl)-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1,2-oxazol-3-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-12-7-13-4-5-14(8-18(13)27-12)19-9-15(23-28-19)11-22-21(25)16-10-20(29-24-16)17-3-2-6-26-17/h2-6,8-10,12H,7,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNVJNLDFMBNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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